Trichloronat

Description

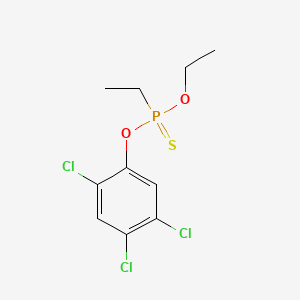

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3O2PS/c1-3-14-16(17,4-2)15-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAQSUBRGXWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3O2PS | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038420 | |

| Record name | Trichloronat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloronate appears as amber liquid. Used as a non-systemic insecticide. Not sold in the U.S or Canada. Not registered as a pesticide in the U.S. (EPA, 1998), Amber liquid; Formulated as emulsifiable concentrate, granules, or seed dressing powder; [HSDB] Liquid; [Aldrich MSDS] | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

226 °F at 0.01 mmHg (EPA, 1998), 108 °C @ 0.01 MM HG | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 50 MG/L @ 20 °C; GREATER THAN 1.2 KG/KG DICHLOROMETHANE, PROPAN-2-OL, SOL IN ACETONE, ALCOHOL, AROMATIC SOLVENTS, KEROSENE & CHLORINATED HYDROCARBONS, Slightly soluble in mineral oils, Water solubility = 0.59 mg/l at 20 °C. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.365 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.365 @ 20 °C/4 °C | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], Vapor pressure = 2X10-5 mm Hg at 20 °C, 1.5X10-5 mm Hg at 20 °C | |

| Record name | Trichloronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

AMBER COLORED LIQUID | |

CAS No. |

327-98-0 | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloronat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORONAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55228MJ5QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trichloronat synthesis pathway and starting materials

An in-depth examination of the synthesis of Trichloronat, an organophosphate insecticide, reveals a multi-step process involving the preparation of key precursors followed by their condensation. This guide provides a technical overview of the synthetic pathway, experimental methodologies, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

Synthesis Pathway Overview

The synthesis of this compound, chemically known as O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate, proceeds through two primary precursor synthesis routes followed by a final condensation reaction. The key precursors are 2,4,5-trichlorophenol (B144370) and ethylphosphonothioic dichloride.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

2,4,5-Trichloroaniline (B140166) or 2,5-Dichlorophenol (for 2,4,5-trichlorophenol synthesis)

-

Ethylphosphonic dichloride (for ethylphosphonothioic dichloride synthesis)

Experimental Protocols

Synthesis of 2,4,5-Trichlorophenol

A common method for the synthesis of 2,4,5-trichlorophenol is through the diazotization of 2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.

Procedure:

-

Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution.

-

Cool the mixture to approximately 8°C.

-

Slowly add a solution of 460 g of sodium nitrite (B80452) in 1500 mL of water while maintaining the temperature at 8°C to form the diazonium salt.

-

In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate (B86663) pentahydrate in 2200 g of 30% sulfuric acid and heat it to 80°C.

-

Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.

-

After the addition is complete, maintain the reaction mixture at temperature to ensure the reaction goes to completion, monitored by gas chromatography.

-

Cool the reaction mixture and extract the product with dichloroethane.

-

The organic extract is then concentrated by rotary evaporation to yield 2,4,5-trichlorophenol as a pale yellow solid.[1]

Synthesis of Ethylphosphonothioic Dichloride

Ethylphosphonothioic dichloride can be prepared from ethylphosphonic dichloride by reaction with a sulfurizing agent such as tetraphosphorus (B14172348) decasulfide.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethylphosphonic dichloride and tetraphosphorus decasulfide under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux with stirring for approximately 6 hours, with the liquid temperature maintained at 180–190°C.

-

After cooling to room temperature, the product is isolated by distillation under reduced pressure.

Synthesis of this compound (O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate)

The final step involves the reaction of 2,4,5-trichlorophenol with ethylphosphonothioic dichloride, followed by esterification with ethanol.[2] A plausible route involves the formation of an intermediate before the final product.

Procedure:

-

React ethylphosphonothioic dichloride with one equivalent of ethanol in the presence of a base to form O-ethyl ethylphosphonothioic chloride.

-

In a separate vessel, dissolve 2,4,5-trichlorophenol in a suitable solvent and treat it with a base (e.g., sodium hydroxide) to form the sodium salt (sodium 2,4,5-trichlorophenoxide).

-

React the O-ethyl ethylphosphonothioic chloride with the sodium 2,4,5-trichlorophenoxide. The reaction is typically carried out in an inert solvent.

-

After the reaction is complete, the mixture is washed to remove inorganic salts, and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by vacuum distillation, to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the 2,4,5-trichlorophenol precursor.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Yield (g) | Purity (%) | Molar Yield (%) |

| 2,4,5-Trichloroaniline | 196.46 | 930 | 4.73 | 2,4,5-Trichlorophenol | 197.45 | 706 | 97 | 75.8 |

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from its precursors.

References

An In-depth Technical Guide to the Chemical Structure and Isomeric Forms of Trichloronat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and related physicochemical properties of the organophosphate insecticide, Trichloronat. The document includes available quantitative data on its enantiomers, detailed experimental protocols for its synthesis and chiral separation, and a visualization of its isomeric relationship.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic acetylcholinesterase (AChE) inhibitor.[1] It has been used to control soil pests and the larvae of vegetable flies.[2] Commercial formulations of this compound are typically supplied as a racemic mixture.[1]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 327-98-0 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂Cl₃O₂PS | [2][3][4][5] |

| Molecular Weight | 333.60 g/mol | [2][3][4] |

| Appearance | Amber-colored liquid | [2] |

| IUPAC Name | O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate | [1][2][6] |

| Synonyms | Trichloronate, Phytosol, Agrisil, Agritox, BAY 37289, Fenophosphon | [1][3][4][7] |

| Water Solubility | 0.88 mg/L at 20°C | [4] |

| Boiling Point | 372°C at 760 mmHg | [4] |

| Density | 1.406 g/cm³ | [4] |

Isomeric Forms of this compound

The chemical structure of this compound includes a chiral center at the phosphorus atom. This chirality arises from the asymmetric arrangement of the four different substituents bonded to it: an oxygen atom (part of the ethoxy group), a sulfur atom (thiono group), a carbon atom (of the ethyl group), and an oxygen atom (of the 2,4,5-trichlorophenoxy group). Consequently, this compound exists as a pair of enantiomers, designated as the (R)- and (S)-isomers.[1]

The two enantiomers of this compound possess identical physical and chemical properties in an achiral environment. However, they can exhibit different biological activities and toxicities due to their differential interactions with chiral biological macromolecules, such as enzymes and receptors.

Visualization of this compound Isomers

The relationship between the racemic mixture of this compound and its constituent enantiomers is depicted in the following diagram.

Caption: Isomeric relationship of racemic this compound and its enantiomers.

Quantitative Data on Enantiomeric Forms

A study by Liu, Lin, and Gan (2006) investigated the enantioselective aquatic toxicity of this compound. The enantiomers were separated, and their acute toxicity was evaluated against two aquatic invertebrates, Ceriodaphnia dubia and Daphnia magna. The study found significant differences in the toxicity between the two enantiomers.[2]

| Organism | Enantiomer | 48-hour LC₅₀ (µg/L) | Enantiomeric Ratio (S/R) | Reference |

| Ceriodaphnia dubia | (+)-Trichloronat | 0.43 | 4.4 | [2] |

| (-)-Trichloronat | 0.10 | [2] | ||

| Racemic | 0.21 | [2] | ||

| Daphnia magna | (+)-Trichloronat | 1.12 | 3.7 | [2] |

| (-)-Trichloronat | 0.30 | [2] | ||

| Racemic | 0.65 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative protocol, based on the commercial synthesis method and general procedures for analogous organophosphates, is provided below.[1][8]

Step 1: Synthesis of Ethylphosphonothioic Dichloride This intermediate can be prepared by the reaction of ethyl dichloride with phosphorus trichloride (B1173362) and sulfur.

Step 2: Synthesis of O-Ethyl Ethylphosphonochloridothioate Ethylphosphonothioic dichloride is reacted with ethanol (B145695) in the presence of a base (e.g., pyridine) to yield the O-ethyl ethylphosphonochloridothioate intermediate.

Step 3: Synthesis of this compound

-

To a solution of 2,4,5-trichlorophenol (B144370) in an inert solvent (e.g., toluene) containing a base (e.g., triethylamine (B128534) or potassium carbonate), O-ethyl ethylphosphonochloridothioate is added dropwise at a controlled temperature (e.g., 0-10°C).

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

Chiral Separation of this compound Enantiomers

The enantiomers of this compound can be separated by chiral High-Performance Liquid Chromatography (HPLC). A general protocol is outlined below.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve the best separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the detection wavelength on the UV detector (e.g., 220 nm).

-

Inject the sample onto the chiral column.

-

Monitor the elution of the two enantiomers. The retention times will differ for the (R)- and (S)-isomers.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

The experimental workflow for the synthesis and subsequent chiral separation of this compound is illustrated in the diagram below.

References

- 1. Trichloronate (Ref: BAY 37289) [sitem.herts.ac.uk]

- 2. Trichloronate - Wikipedia [en.wikipedia.org]

- 3. Trichloronate | C10H12Cl3O2PS | CID 9477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound (CAS 327-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Trichloronat on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloronat is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide delineates the mechanism of action of this compound, focusing on its role as a pro-insecticide and the subsequent irreversible inhibition of AChE by its active metabolite. While specific quantitative kinetic data for this compound's direct interaction with AChE is scarce in publicly available literature, this document provides a comprehensive overview of the established mechanism for organophosphates, detailed experimental protocols for assessing AChE inhibition, and comparative data for other relevant organophosphate compounds to offer a contextual understanding of its potential potency.

Introduction to this compound and Acetylcholinesterase

This compound, chemically known as O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic organophosphate insecticide.[1] Like other organophosphates, its primary mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[2]

AChE is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects and other organisms.[3]

Mechanism of Action: A Two-Step Process

The action of this compound on acetylcholinesterase is a two-step process involving metabolic activation followed by enzyme inhibition.

Metabolic Activation: From this compound to this compound-oxone

This compound itself is a relatively weak inhibitor of acetylcholinesterase in vitro.[4] Its toxicity is primarily due to its metabolic conversion to its oxygen analog, this compound-oxone. This bioactivation is an oxidative desulfuration process, where the thione (P=S) group is replaced by an oxon (P=O) group. This conversion significantly increases the electrophilicity of the phosphorus atom, making it a much more potent inhibitor of AChE.[2]

Caption: Bioactivation of this compound to its potent oxon form.

Acetylcholinesterase Inhibition by this compound-oxone

The active metabolite, this compound-oxone, acts as an irreversible inhibitor of acetylcholinesterase. The mechanism of inhibition follows the general pathway for organophosphates:

-

Formation of a Reversible Complex: this compound-oxone initially binds to the active site of AChE, forming a reversible Michaelis-like complex.

-

Phosphorylation of the Active Site: The electrophilic phosphorus atom of the oxon is attacked by the nucleophilic serine residue (Ser203) in the catalytic triad (B1167595) of the AChE active site. This results in the formation of a stable, covalent phosphonyl-serine bond. A leaving group, the trichlorophenol moiety, is released in this step.

-

Irreversible Inhibition and "Aging": The phosphorylated enzyme is catalytically inactive. While spontaneous hydrolysis of the phosphonyl-enzyme bond can occur, it is extremely slow. Furthermore, a process called "aging" can occur, where one of the alkyl groups on the phosphorus atom is cleaved. This aged, negatively charged phosphonyl-enzyme conjugate is resistant to reactivation by nucleophilic agents like oximes, leading to effectively permanent inhibition of the enzyme.

Caption: Mechanism of acetylcholinesterase inhibition by this compound-oxone.

Quantitative Data on Acetylcholinesterase Inhibition

| Organophosphate (Oxon Form) | IC50 (nM) for Rat Brain AChE | Reference |

| Chlorpyrifos-oxon | ~3 | [5] |

| Paraoxon (B1678428) | Varies with concentration | [6] |

Note: The IC50 value for paraoxon has been shown to be concentration-dependent.[6]

The following table presents IC50 values for a range of organophosphate oxons against human erythrocyte acetylcholinesterase.

| Organophosphate (Oxon Form) | IC50 (µM) for Human Erythrocyte AChE | Reference |

| Methyl paraoxon | 0.14 | [7] |

| Chlorpyrifos oxon | 0.38 | [7] |

| Fenitrooxon | 0.84 | [7] |

| Diazoxon | 1.82 | [7] |

| Chlorfenvinphos | 27.7 | [7] |

| Profenofos | 94.5 | [7] |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate inhibitor, such as this compound-oxone, using the widely accepted Ellman's method.[7][8]

Principle

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound-oxone (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

AChE Stock Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate over the measurement period. A common starting concentration is 0.1-0.25 U/mL.

-

ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound-oxone in DMSO.

-

Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank wells: Add 190 µL of phosphate buffer.

-

Control wells (100% activity): Add 170 µL of phosphate buffer + 10 µL of DMSO (or buffer if the inhibitor is water-soluble) + 10 µL of AChE solution.

-

Test wells: Add 170 µL of phosphate buffer + 10 µL of the respective inhibitor dilution + 10 µL of AChE solution.

-

-

Pre-incubation: Mix the contents of the wells thoroughly and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation:

-

Add 10 µL of 10 mM DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to all wells.

-

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

Data Analysis

-

Calculate the rate of reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition:

-

% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Experimental workflow for determining AChE inhibition.

Conclusion

References

- 1. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, methamidophos and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 214. This compound (WHO Pesticide Residues Series 1) [inchem.org]

- 5. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific cholinesterase inhibition by O,S-diethylphenylphosphonothioate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Products of Trichloronat

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate insecticide Trichloronat. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in environmental science and drug development. This document details the chemical and physical properties of this compound, its behavior and persistence in various environmental compartments, and the formation of its degradation products. A thorough examination of the abiotic and biotic degradation pathways, including hydrolysis, photolysis, and microbial degradation, is presented. Furthermore, this guide outlines the standardized experimental protocols for assessing the environmental fate of pesticides and the analytical methodologies employed for the detection and quantification of this compound and its metabolites.

Introduction

This compound, with the IUPAC name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic organophosphate insecticide and acaricide.[1] It has been utilized in agriculture to control a variety of soil-dwelling and foliar insects. Understanding the environmental fate of this compound is paramount for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This guide synthesizes the available scientific information on the persistence, mobility, and transformation of this compound in the environment.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of a pesticide is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate | [1] |

| CAS Number | 327-98-0 | [1] |

| Molecular Formula | C₁₀H₁₂Cl₃O₂PS | [1] |

| Molecular Weight | 333.6 g/mol | [2] |

| Vapor Pressure | 1.5 x 10⁻⁵ mm Hg at 20°C | [3] |

| Water Solubility | 50 ppm (mg/L) at 20°C | [3] |

| Log Kow | 5.12 | [2] |

| Henry's Law Constant | 1.1 x 10⁻⁵ atm·m³/mol (estimated) | [2] |

This compound is described as a light brown liquid.[3] It exhibits good solubility in alcohols, acetone (B3395972), chlorinated hydrocarbons, and aromatic solvents, but is poorly soluble in kerosene.[3]

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of transport and transformation processes. These processes determine the persistence and potential for exposure of the compound and its degradation products in different environmental compartments.

Abiotic Degradation

3.1.1. Hydrolysis

3.1.2. Photolysis

Photolysis, or degradation by sunlight, can be an important dissipation route for pesticides in surface waters and on soil surfaces. While general information suggests that organophosphorus pesticides can undergo photolysis, specific data on the quantum yield and photolytic half-life of this compound in aqueous or atmospheric conditions are not well-documented in the available scientific literature. However, for vapor-phase this compound in the atmosphere, the estimated half-life for its reaction with photochemically produced hydroxyl radicals is approximately 5.2 hours.[2]

Biotic Degradation

3.2.1. Soil Metabolism

Microbial degradation is a primary mechanism for the dissipation of this compound in the soil environment. Studies have indicated that this compound undergoes microbial degradation in soil.[4] The persistence of this compound in soil is influenced by soil type, organic matter content, microbial activity, and other environmental conditions.

Quantitative Data on Soil Degradation:

| Parameter | Value | Soil Type | Conditions | Reference |

| Half-life (t½) | 180 days | Loam | Laboratory | [2] |

| Half-life (t½) | 177 days | Loam | Laboratory | [2] |

| Half-life (t½) | 141 days (average) | Not specified | Field | [2] |

| Biological Activity Disappearance | 16 weeks | Moist sandy loam | Not specified | [2] |

| Biological Activity Disappearance | 4 weeks | Moist muck | Not specified | [2] |

Degradation Products

The transformation of this compound in the environment leads to the formation of several degradation products. The primary degradation products of toxicological significance are this compound-oxone and 2,4,5-trichlorophenol.

-

This compound-oxone (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonate): This product is formed through the oxidative desulfuration of the parent compound. While the oxon analogue is a more potent cholinesterase inhibitor, it is generally found in insignificant amounts in terminal residues due to its shorter half-life compared to this compound.[3]

-

2,4,5-Trichlorophenol: This degradation product results from the cleavage of the phosphate (B84403) ester bond. It is also found in very low concentrations or not at all in residue analyses.[3]

A proposed general degradation pathway for this compound is illustrated in the diagram below.

Experimental Protocols

The environmental fate of pesticides like this compound is typically investigated using standardized protocols established by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the generation of reliable and comparable data for risk assessment.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Soil Selection: A minimum of three different soil types are typically used, representing a range of organic carbon content, pH, and texture.

-

Test Substance Application: The ¹⁴C-labeled test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded with water and purged with an inert gas to establish anaerobic conditions.

-

Sampling and Analysis: At various time intervals, soil samples are extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated, identified, and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mineralization and Bound Residues: The evolution of ¹⁴CO₂ (mineralization) is trapped and quantified. Non-extractable (bound) residues are determined by combusting the extracted soil.

-

Data Analysis: The rate of degradation (e.g., DT₅₀ - time for 50% dissipation) of the parent compound and the formation and decline of major metabolites are calculated.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration that allows for accurate quantification.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction, with results extrapolated to a relevant environmental temperature like 20 or 25 °C).

-

Sampling and Analysis: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Data Analysis: The hydrolysis rate constants and half-lives are calculated for each pH value.

Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct phototransformation of a chemical in water under simulated sunlight.

Methodology:

-

Test Solution: A solution of the test substance in sterile, purified water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling and Analysis: At various time intervals, samples are withdrawn from both the irradiated and dark control solutions and analyzed for the concentration of the parent compound.

-

Quantum Yield Determination: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

-

Data Analysis: The photolytic half-life under specific environmental conditions can be estimated from the quantum yield and the solar irradiance at those conditions.

Analytical Methodologies

The accurate determination of this compound and its degradation products in environmental matrices is crucial for exposure and risk assessment. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

6.1. Sample Preparation:

-

Soil: Extraction is typically performed using organic solvents such as acetonitrile (B52724) or a mixture of acetone and water. Clean-up of the extract may be necessary to remove interfering co-extractives and is often achieved using solid-phase extraction (SPE).

-

Water: For water samples, pre-concentration and clean-up are often performed using SPE.

6.2. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound. Electron ionization (EI) is commonly used, and the resulting mass spectra provide structural information for identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective and is particularly useful for the analysis of less volatile and thermally labile degradation products, such as the oxon and phenolic metabolites. Electrospray ionization (ESI) is a common ionization technique for these compounds.

Conclusion

This technical guide has synthesized the available information on the environmental fate and degradation of this compound. The primary degradation pathways are microbial metabolism in soil and hydrolysis under alkaline conditions. The main degradation products identified are this compound-oxone and 2,4,5-trichlorophenol. While quantitative data on soil persistence is available, specific rate constants for hydrolysis and photolysis in aqueous systems are not well-documented in the public literature. The standardized experimental protocols and analytical methods described herein provide a framework for generating the necessary data to conduct comprehensive environmental risk assessments for this compound and other similar pesticides. Further research is warranted to fill the existing data gaps to refine our understanding of the environmental behavior of this compound.

References

Trichloronat: A Toxicological Profile in Mammalian Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloronat (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) is an obsolete organophosphate insecticide known for its high acute toxicity. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian models, compiled from available scientific literature and regulatory data. The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. This document summarizes key quantitative toxicity data, details the experimental protocols for toxicological assessment based on standardized guidelines, and presents visual diagrams of its mechanism of action and typical experimental workflows. Due to the limited availability of data for this compound specifically, information from the closely related compound, trichlorfon (B7771407), is included for comparative purposes where noted.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the signal.

By irreversibly binding to the serine residue in the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of acetylcholine in the synapses and at neuromuscular junctions, resulting in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic). This overstimulation leads to a cascade of toxic effects, including tremors, convulsions, paralysis, and, at high doses, respiratory failure and death.[1]

Toxicological Data Summary

Quantitative data for this compound is primarily available for acute toxicity. Data for other endpoints are limited; therefore, values for the related organophosphate trichlorfon are provided for context where specific this compound data is unavailable.

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rat | Oral | 16 - 37.5 | [2] |

| Rabbit | Oral | 25 - 50 | [2] |

LD50: Median Lethal Dose, the dose expected to cause death in 50% of the tested animals.

Table 2: Sub-chronic, Chronic, and Reproductive Toxicity (Data for Trichlorfon)

Specific NOAEL/LOAEL data for this compound were not available in the searched literature. The following data for Trichlorfon are presented as a surrogate.

| Study Type | Species | Route | Duration | NOAEL | LOAEL | Effects Noted at LOAEL |

| Sub-chronic | Rat | Drinking Water | 90 days | 0.36 mg/kg/day (male) | - | Weight loss, organ weight changes, thyroid effects at higher doses.[3] |

| Chronic | Rat, Dog | Dietary | - | - | - | Cholinesterase depression, inhibition of spermatogenesis at high doses.[4] |

| Developmental | Rat, Rabbit | Gavage | Gestation | ~10 mg/kg/day (Maternal) | >90 mg/kg/day (Fetal) | Decreased fetal body weights at maternally toxic doses.[5][6] |

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 3: Genotoxicity

Specific genotoxicity data for this compound were not found. The following summarizes findings for the related compound, trichlorfon.

| Test Type | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [7] |

| In vitro Chromosomal Aberration | Human Lymphocytes | - | Positive | [8] |

| In vitro Sister Chromatid Exchange | Human Lymphocytes | - | Positive | [8] |

Experimental Protocols

Detailed experimental records for this compound are scarce. The following protocols are based on current OECD (Organisation for Economic Co-operation and Development) guidelines and represent the standard methodologies that would be employed for a comprehensive toxicological evaluation.

Acute Oral Toxicity (Based on OECD Guideline 401/420)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.[9]

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females are often used.[9]

-

Housing and Feeding: Animals are housed in controlled conditions (22°C ± 3°; 30-70% humidity) with a standard diet and drinking water available ad libitum. Animals are fasted prior to dosing.[9]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A vehicle (e.g., corn oil, water) may be used. At least three dose levels are typically used to obtain a dose-response curve.[9]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior) and body weight changes for at least 14 days post-dosing.[10]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Sub-chronic Oral Toxicity (Based on OECD Guideline 408)

-

Objective: To characterize the toxic effects of a substance after repeated oral administration for 90 days.[11]

-

Test Animals: Typically rodents, with at least 10 males and 10 females per dose group.[11]

-

Dose Administration: The substance is administered daily, seven days a week, for 90 days, usually via oral gavage, in the diet, or in drinking water. At least three dose levels and a control group are used.[11]

-

Observations: Includes daily clinical observations, weekly measurements of body weight and food/water consumption, ophthalmological examination, and comprehensive hematology, clinical biochemistry, and urinalysis at termination.[12]

-

Pathology: All animals undergo a full gross necropsy. Comprehensive histopathological examination is performed on the control and high-dose groups, with target organs examined in lower-dose groups.[12]

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity (Based on OECD Guideline 414)

-

Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus.[13]

-

Test Animals: Usually rats and/or rabbits. Sufficient numbers are used to ensure approximately 20 pregnant females per group at termination.[14]

-

Dose Administration: The substance is administered daily, typically from implantation to the day before cesarean section.[13]

-

Maternal Observations: Includes clinical signs, body weight, and food consumption. A full necropsy is performed after C-section.

-

Fetal Examinations: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[4][14]

-

Endpoint: Determination of maternal and developmental NOAELs.

Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)

-

Objective: To detect gene mutations induced by a substance.[8]

-

Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[15]

-

Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to mimic mammalian metabolism.[16] The test can be performed using the plate incorporation or pre-incubation method.[8]

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.[17]

Conclusion

This compound is a highly toxic organophosphate insecticide, with its primary toxicological effect being the potent inhibition of acetylcholinesterase. Quantitative data from mammalian studies confirm its high acute toxicity via the oral route. Comprehensive data on sub-chronic, chronic, reproductive, and genotoxic endpoints for this compound are limited in publicly available sources. However, based on data from the related compound trichlorfon and the broader class of organophosphates, concerns for neurotoxicity, reproductive effects, and potential genotoxicity exist. The experimental protocols outlined in this guide, based on international OECD guidelines, provide a framework for the systematic evaluation of such toxicological endpoints. Further research would be required to fully characterize the toxicological profile of this compound and establish definitive NOAELs for various exposure scenarios.

References

- 1. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 2. Trichloronate | C10H12Cl3O2PS | CID 9477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 24d.info [24d.info]

- 7. Genetic Toxicity Evaluation of Trichlorfon in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 000928 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. nib.si [nib.si]

- 16. biosafe.fi [biosafe.fi]

- 17. The bacterial reverse mutation test | RE-Place [re-place.be]

Spectroscopic Profile of Trichloronat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organophosphate insecticide Trichloronat. It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols, based on established methodologies for pesticide analysis, are also provided.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Data Presentation

| Technique | Ionization Mode | Key Fragments (m/z) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 297, 269, 113, 109 |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | 332.9434, 304.912, 137.0185, 126.9975 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of organochlorine and organophosphate pesticides by GC-MS would be employed.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D TQ MS).

-

Sample Preparation: A sample containing this compound is extracted using a suitable solvent like a mixture of hexane (B92381) and acetone (B3395972) (1:1). The extract is then filtered and, if necessary, concentrated.

-

GC Conditions:

-

Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 280-300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

-

Mass Range: Typically scanned from m/z 50 to 400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile pesticides.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole LC/MS).

-

Sample Preparation: Extraction with a polar solvent such as acetonitrile (B52724) or methanol, often using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a cleanup step.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative analysis.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorptions for its various bonds.

Data Presentation

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P=S (Thiophosphate) | 800 - 600 |

| P-O-C (Aryl) | 1240 - 1160 |

| P-O-C (Alkyl) | 1050 - 990 |

| C-Cl (Aromatic) | 1100 - 1000 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Alkyl) | 3000 - 2850 |

| C=C (Aromatic) | 1600 - 1450 |

Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A benchtop FTIR spectrometer (e.g., Agilent 4500 or 5500 Series).

-

Sample Preparation: For a liquid sample like this compound, the Neat technique is often used. A drop of the sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.[1]

-

Data Acquisition:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: An accumulation of 16 to 32 scans to obtain a good signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of specific nuclei. Due to the unavailability of experimental NMR data for this compound in the public domain, predicted chemical shifts are provided below. These predictions are based on computational models and offer an estimation of the expected spectral data.

Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (ethyl attached to P) | 2.0 - 2.5 | Doublet of Quartets (dq) |

| -CH₃ (ethyl attached to P) | 1.1 - 1.5 | Triplet of Doublets (td) |

| -O-CH₂- (ethoxy) | 4.2 - 4.6 | Doublet of Quartets (dq) |

| -O-CH₂-CH₃ (ethoxy) | 1.3 - 1.7 | Triplet (t) |

| Aromatic-H | 7.4 - 7.8 | Singlet (s) and Doublet (d) |

Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -CH₂- (ethyl attached to P) | 25 - 35 |

| -CH₃ (ethyl attached to P) | 5 - 15 |

| -O-CH₂- (ethoxy) | 65 - 75 |

| -O-CH₂-C H₃ (ethoxy) | 10 - 20 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-O | 150 - 160 |

Predicted ³¹P NMR Data

| Phosphorus Environment | Predicted Chemical Shift (ppm) |

| P=S | 80 - 100 |

Experimental Protocol

General NMR Analysis of an Organophosphate Pesticide

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

A small amount of the this compound sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added. For ³¹P NMR, an external standard like 85% H₃PO₄ is typically used.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to differentiate between CH, CH₂, and CH₃ groups) is typically run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.

-

³¹P NMR: A proton-decoupled one-pulse experiment is generally sufficient. The spectral width will be set to cover the expected range for thiophosphates.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a general workflow for the identification and quantification of this compound in a sample using the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of Trichloronat in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trichloronat, an organophosphate insecticide. A thorough understanding of its solubility in various organic solvents is critical for a range of applications, including analytical standard preparation, formulation development, environmental fate studies, and toxicological research. This document compiles available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various solvents are summarized in the table below. It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here is compiled from various chemical databases and literature sources. Discrepancies in reported water solubility values highlight the importance of standardized experimental determination.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 20 | 50 mg/L | Quantitative | [1] |

| Water | 20 | 0.59 mg/L | Quantitative | [1] |

| Water | 20 | 0.88 mg/L | Quantitative | [2] |

| Dichloromethane | Not Specified | > 1.2 kg/kg | Semi-Quantitative | [1] |

| Propan-2-ol | Not Specified | > 1.2 kg/kg | Semi-Quantitative | [1] |

| Acetone | Not Specified | Soluble | Qualitative | [1] |

| Alcohols | Not Specified | Soluble | Qualitative | [1] |

| Aromatic Solvents | Not Specified | Soluble | Qualitative | [1] |

| Kerosene | Not Specified | Soluble | Qualitative | [1] |

| Chlorinated Hydrocarbons | Not Specified | Soluble | Qualitative | [1] |

| Mineral Oils | Not Specified | Slightly Soluble | Qualitative | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following experimental protocol, based on the widely recognized OECD Guideline 105 (Water Solubility) and the shake-flask method, is recommended. This method can be adapted for use with organic solvents.

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a given temperature.

Principle: A surplus of this compound is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Apparatus:

-

Test Substance: Analytical grade this compound (purity > 98%).

-

Test Solvent: High-purity organic solvent of interest.

-

Analytical Standards: Certified reference standards of this compound.

-

Equipment:

-

Constant temperature water bath or incubator with shaker.

-

Glass flasks with airtight stoppers.

-

Centrifuge.

-

Syringes and filters (e.g., 0.45 µm PTFE).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector (e.g., NPD or MS).

-

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add stepwise increasing volumes of the organic solvent to a known small amount of this compound in a flask at the test temperature.

-

After each addition, shake the flask vigorously and visually inspect for complete dissolution. This will help in determining the appropriate amount of substance and solvent for the definitive test.

-

-

Definitive Test (Shake-Flask Method):

-

Prepare at least three replicate flasks.

-

Add an excess amount of this compound (e.g., 5-10 times the estimated solubility) to each flask.

-

Add a known volume of the organic solvent to each flask.

-

Seal the flasks tightly and place them in a shaker within a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C ± 0.5°C).

-

Agitate the flasks for a sufficient time to reach equilibrium. A preliminary kinetics study is recommended to determine the time to reach equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point). Equilibrium is reached when consecutive measurements are in agreement.

-

After reaching equilibrium, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved particles.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles. The filtration step should be performed quickly to avoid temperature changes.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-NPD) to determine the concentration of this compound.

-

-

Data Analysis:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Calculate the concentration of this compound in the saturated solution for each replicate based on the calibration curve.

-

The solubility is reported as the mean and standard deviation of the replicate measurements, typically in units of g/L, mg/L, or g/100 mL.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

The Rise and Fall of a Potent Insecticide: A Technical History of Trichloronat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloronat, an organophosphate insecticide, emerged in the mid-20th century as a powerful tool against a range of agricultural and soil-borne pests. Its history is emblematic of the broader narrative of synthetic pesticide development, characterized by a potent efficacy that was later overshadowed by concerns regarding its toxicity and environmental persistence. This in-depth technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for key toxicological and environmental studies are outlined, and critical biological pathways are visualized to offer a complete scientific understanding of this once-prominent agrochemical.

Introduction: A Historical Perspective

The development of this compound is rooted in the broader history of organophosphate chemistry, which began with the synthesis of tetraethyl pyrophosphate in 1854.[1] However, the insecticidal properties of this class of compounds were not fully realized until the 1930s and 1940s, largely through the work of German chemist Gerhard Schrader and his team at IG Farbenindustrie.[1][2] This era of chemical innovation, spurred by the need for effective pest control in agriculture, led to the synthesis of thousands of organophosphorus compounds, including both insecticides and nerve agents.[2]

This compound, chemically known as O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, was developed by Bayer in the 1960s and was also produced by Chemagro Corporation in the United States around 1965.[3] It was marketed under various trade names including Agrisil, Agritox, and Phytosol.[4] As a non-systemic insecticide, it was primarily used to control soil pests like wireworms and larvae of various flies, as well as for foliar application against aphids, mites, and caterpillars.[3][5]

The use of organophosphates like this compound became widespread, particularly after many organochlorine insecticides such as DDT were banned in the 1970s due to their environmental persistence and bioaccumulation.[6] However, the high acute toxicity of many organophosphates, including this compound, eventually led to increased regulatory scrutiny and restrictions on their use. This compound is no longer approved for use in many jurisdictions, including the European Union and the United Kingdom.[4][5]

Chemical and Physical Properties

This compound is an amber-colored, odorless liquid with the chemical formula C₁₀H₁₂Cl₃O₂PS.[7] Its chemical structure features a chiral phosphorus center, meaning it can exist as different enantiomers, though it was typically used as a racemic mixture.[5] Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate | [7] |

| CAS Number | 327-98-0 | [7] |

| Molecular Weight | 333.59 g/mol | [7] |

| Appearance | Amber colored odorless liquid | [7] |

| Boiling Point | 372 °C at 760 mmHg | [8] |

| Vapor Pressure | 2.13 x 10⁻⁵ mmHg at 25°C | [8] |

| Water Solubility | 0.88 mg/L at 20°C | [8] |

| LogP (Octanol-Water Partition Coefficient) | 5.2 | [3] |

| Stability | Hydrolyzed by alkali; relatively stable to dilute acids | [3] |

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis. The key reaction is the formation of an ethylphosphonothioate compound through the reaction of 2,4,5-trichlorophenol (B144370) with ethyl phosphonothioic dichloride, followed by esterification with ethanol (B145695).[5]

Experimental Protocol: Synthesis of O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate

This protocol is a generalized representation based on common organophosphate synthesis methods.

Materials:

-

2,4,5-trichlorophenol

-

Ethyl phosphonothioic dichloride (C₂H₅P(S)Cl₂)

-

Ethanol (anhydrous)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Pyridine (B92270) (or other suitable acid scavenger)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,4,5-trichlorophenol in anhydrous diethyl ether.

-

Addition of Reactants: Cool the solution in an ice bath. Slowly add a stoichiometric amount of ethyl phosphonothioic dichloride to the solution via the dropping funnel while stirring.

-

Acid Scavenging: Add a slight molar excess of pyridine to the reaction mixture to neutralize the hydrogen chloride gas produced during the reaction.

-